(3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
(3-Bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a bicyclic tertiary amine featuring a rigid 8-azabicyclo[3.2.1]octane core modified with a 3-bromophenyl group and a cyclopropylidene substituent. The stereochemistry (1R,5S) and strained cyclopropylidene moiety contribute to its unique conformational and electronic properties, which may influence bioactivity and pharmacokinetics .
Properties
IUPAC Name |
(3-bromophenyl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c18-14-3-1-2-12(8-14)17(20)19-15-6-7-16(19)10-13(9-15)11-4-5-11/h1-3,8,15-16H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPLJRXGQSTEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps:
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Formation of the 8-azabicyclo[3.2.1]octane scaffold: : This can be achieved through enantioselective construction methods, often starting from tropinone derivatives . The stereochemical control is crucial and can be achieved via catalytic asymmetric synthesis or desymmetrization processes.
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Introduction of the cyclopropylidene group: : This step involves the formation of a cyclopropylidene moiety, which can be introduced through cyclopropanation reactions using diazo compounds and transition metal catalysts.
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Attachment of the 3-bromophenyl group: : The final step involves the coupling of the brominated phenyl group to the azabicyclo octane scaffold. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropylidene moiety, leading to the formation of epoxides or other oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or the presence of a base.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or fully reduced hydrocarbons.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone serves as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound’s structural features make it a candidate for drug discovery, particularly in the development of central nervous system (CNS) agents. The azabicyclo octane scaffold is known for its presence in tropane alkaloids, which have significant pharmacological activities .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism by which (3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone exerts its effects depends on its interaction with biological targets. The azabicyclo octane structure can interact with neurotransmitter receptors, potentially modulating their activity. The bromophenyl group may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Core Structural Variations
Substituent Effects
- Halogenated Aromatic Groups: The target’s 3-bromophenyl group contrasts with ’s 4-bromo-thiophene and ’s 2-fluoro-4-nitrophenyl.
- Cyclopropane Derivatives : The cyclopropylidene group in the target introduces ring strain and planar rigidity, unlike the cyclopropylmethyl in , which retains a saturated cyclopropane with less conformational restriction .
- Oxygenated Groups: ’s diphenylmethoxy and ’s hydroxyl groups (anisodamine derivatives) highlight how polar substituents influence solubility and hydrogen-bonding capacity, contrasting with the target’s non-polar cyclopropylidene .
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound (MW ~380–400) is heavier than simpler analogs like ’s nitro derivative (MW ~290–310) but lighter than ’s thiophene-containing compound (MW 495.45). Bromine and cyclopropylidene likely increase logP, suggesting moderate lipophilicity .
- Solubility : Bulky groups (e.g., diphenylmethoxy in ) reduce aqueous solubility, whereas polar functionalities (e.g., ketones in ) enhance it. The target’s balance of bromophenyl (hydrophobic) and azabicyclo core (polar) may result in intermediate solubility .
Bioactivity and Pharmacological Potential (Theoretical Insights)
- ’s thiophene derivative: Bromine and aminomethyl groups may target enzymes or receptors requiring halogen/hydrogen bonding.
- ’s anisodamine analogs: Known for anticholinergic effects, implying the azabicyclo core’s relevance in neurological or muscular targets .
- ’s nitro derivative : Electron-withdrawing groups might enhance binding to nitroreductase-active sites.
Biological Activity
The compound (3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the context of opioid receptor modulation. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a bicyclic framework integrated with a bromophenyl moiety and a cyclopropylidene group. The structural formula can be represented as follows:
This compound belongs to a class of 8-azabicyclo[3.2.1]octane derivatives, which are known for their interactions with opioid receptors.
Opioid Receptor Interaction
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including the compound , exhibit significant activity at kappa (κ) opioid receptors. A study highlighted that modifications to this scaffold resulted in compounds with potent κ antagonism and favorable brain exposure, suggesting potential for central nervous system (CNS) applications .
Key Findings:
- Kappa Opioid Receptor Antagonism: The compound demonstrates selective antagonistic activity at the κ-opioid receptor, which may have implications for treating conditions like depression and addiction.
- In Vivo Efficacy: Analogous compounds have shown efficacy in reversing κ-agonist induced diuresis in animal models, indicating functional relevance in vivo .
Structure-Activity Relationships (SAR)
The SAR studies conducted on related compounds reveal insights into how structural modifications influence biological activity. For instance:
- Bromination: The presence of the bromophenyl group appears to enhance binding affinity and selectivity for κ receptors.
- Cyclopropylidene Substitution: Variations in the cyclopropylidene moiety have been linked to improved pharmacokinetic profiles and receptor selectivity.
| Compound Modification | Effect on Activity |
|---|---|
| Addition of Bromine | Increased binding affinity at κ receptors |
| Cyclopropylidene Variants | Enhanced CNS penetration |
| Alterations in Pendant Groups | Improved selectivity ratios |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Kappa Antagonists : A series of 8-azabicyclo[3.2.1]octan derivatives were evaluated for their ability to act as selective κ antagonists with varying degrees of potency. The most potent analogs exhibited IC(50) values as low as 20 nM against κ receptors, showcasing significant therapeutic potential .
- CNS Exposure Analysis : Research assessing the brain exposure of these compounds indicated that modifications aimed at enhancing lipophilicity could improve CNS delivery, thus increasing their therapeutic efficacy for neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
